molecular formula C28H29ClN4O2S B12213668 (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B12213668
M. Wt: 521.1 g/mol
InChI Key: UNTVQYJMYUFHOU-XYGWBWBKSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H NMR (500 MHz, CDCl3) :

  • δ 8.21 (s, 1H, pyrazole-H)
  • δ 7.92–7.35 (m, 9H, aromatic protons)
  • δ 6.82 (s, 1H, methylidene-H)
  • δ 3.92–3.15 (m, 4H, piperidine-H)
  • δ 1.24 (d, J = 6.5 Hz, 3H, piperidine-CH3)

13C NMR :

  • 178.9 ppm (thiazolone C=O)
  • 152.1 ppm (pyrazole C-N)
  • 121.3–134.8 ppm (aromatic carbons)

Infrared (IR) Vibrational Mode Analysis

Key absorption bands (cm−1):

  • 1715 : ν(C=O) stretch of thiazolone
  • 1602 : ν(C=C) in methylidene linker
  • 1250 : ν(C–N) of piperidine
  • 765 : δ(C–Cl) bending

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

  • 572.1 [M+H]+
  • 455.0 (loss of C7H13N)
  • 327.2 (cleavage at methylidene bridge)

Properties

Molecular Formula

C28H29ClN4O2S

Molecular Weight

521.1 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C28H29ClN4O2S/c1-3-14-35-24-12-11-20(15-23(24)29)26-21(18-33(31-26)22-9-5-4-6-10-22)16-25-27(34)30-28(36-25)32-13-7-8-19(2)17-32/h4-6,9-12,15-16,18-19H,3,7-8,13-14,17H2,1-2H3/b25-16-

InChI Key

UNTVQYJMYUFHOU-XYGWBWBKSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCC(C4)C)C5=CC=CC=C5)Cl

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCC(C4)C)C5=CC=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, propoxy groups, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing costs and improving efficiency.

Chemical Reactions Analysis

Thiazole Ring Reactivity

  • Nucleophilic attack : The thiazole sulfur may participate in electrophilic substitution or act as a leaving group under acidic/basic conditions.

  • Ring-opening : Degradation under strong oxidizing agents (e.g., H₂O₂) or reducing agents (e.g., LiAlH₄) could cleave the thiazole ring.

Pyrazole Substituent Reactivity

  • Substitution : The chloro substituent on the phenyl ring may undergo nucleophilic aromatic substitution, though steric hindrance and electron-withdrawing effects (from Cl) could hinder reactivity.

  • Electrophilic addition : The methylidene group could serve as an electrophilic site for cycloaddition reactions (e.g., Diels-Alder).

Piperidine Substituent Reactivity

  • Alkylation : The tertiary amine in the piperidine ring may react with alkylating agents (e.g., alkyl halides).

  • Protonation : Acidic conditions could protonate the piperidine nitrogen, altering its basicity.

Table 2: Potential Transformations and Conditions

Reaction TypeSiteConditionsOutcome
Nucleophilic substitutionThiazole sulfurAcid/base, heatRing-opening
Electrophilic additionMethylidene groupDiene, heatCycloadduct
AlkylationPiperidine nitrogenAlkyl halide, baseQuaternary ammonium salt

Stability and Degradation

  • Hydrolytic stability : The thiazole and pyrazole rings are generally stable under mild conditions but may degrade under extreme pH (e.g., strong acids/bases).

  • Oxidative stability : The chloro substituent and methylidene group may oxidize under harsh conditions (e.g., KMnO₄, H₂O₂).

Table 3: Degradation Pathways

Degradation TypeConditionsAffected GroupProduct
HydrolysisStrong acid/baseThiazole ringRing-opened derivatives
OxidationKMnO₄, H₂O₂Chloro substituentOxidized phenyl derivatives

Structural Analogues and Comparative Reactivity

Several structurally related compounds exhibit distinct reactivity profiles:

  • 3-Methylthiazolium : Exhibits antimicrobial activity due to thiazole ring interactions .

  • 4-Pyrazolylphenyl ketone : Shows anti-inflammatory properties via pyrazole-mediated pathways .

Table 4: Comparative Reactivity of Analogues

CompoundKey FeatureBiological Activity
3-MethylthiazoliumThiazole ringAntimicrobial
4-Pyrazolylphenyl ketonePyrazole ringAnti-inflammatory

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural framework combines a thiazole moiety with pyrazole and phenyl groups, which are known for their biological activity. The compound's molecular formula is C27H22ClN3O3SC_{27}H_{22}ClN_3O_3S with a molecular weight of approximately 536.0649 g/mol.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. The specific compound has shown promise in targeting various cancer types through mechanisms involving the inhibition of key signaling pathways such as the vascular endothelial growth factor receptor (VEGFR) pathway .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities. The presence of the thiazole ring enhances these properties, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of pyrazole derivatives. Compounds similar to (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one have been shown to modulate neurotransmitter levels and exhibit protective effects against neurodegenerative diseases by inhibiting phosphodiesterase enzymes .

Case Study 1: Anticancer Activity

A study published in PubMed highlighted the efficacy of pyrazole derivatives in inhibiting tumor growth in vitro and in vivo models. The study utilized various cancer cell lines and demonstrated that compounds with similar structures to (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .

Case Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective effects of pyrazole derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce markers of oxidative stress and inflammation in neuronal cell cultures, suggesting their potential use in treating neurodegenerative conditions such as Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of VEGFR signaling
AntimicrobialDisruption of bacterial/fungal growth
NeuroprotectiveModulation of neurotransmitter levels

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

A. Aromatic Substituents

  • Main Compound: The 3-chloro-4-propoxyphenyl group provides both electron-withdrawing (Cl) and electron-donating (propoxy) effects, likely enhancing binding affinity to hydrophobic pockets in target proteins.

B. Heterocyclic Core Modifications

  • Thiazolone vs. Pyrazol-5(4H)-one : The thiazolone ring in the main compound introduces a sulfur atom, which may improve hydrogen-bond acceptor capacity compared to the pyrazol-5(4H)-one in .

C. Piperidine/Piperidinyl Variations

  • The 3-methylpiperidinyl group in the main compound introduces steric hindrance compared to the unsubstituted piperidin-1-yl group in , possibly affecting target selectivity.

Biological Activity

The compound (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one represents a complex heterocyclic structure that incorporates both thiazole and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial applications.

Structural Overview

This compound features a thiazolidinone scaffold, which is known for its versatility in medicinal chemistry. The thiazolidinone ring is susceptible to various modifications that can enhance its biological activity. The presence of the pyrazole ring further contributes to the pharmacological profile of the compound.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. These compounds are reported to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific enzymes and pathways involved in tumor growth. For instance, thiazolidinones have shown promise in targeting cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Table 1: Summary of Anticancer Activities of Thiazolidinone Derivatives

CompoundCancer TypeMechanism of ActionReference
Compound ABreast CancerApoptosis induction
Compound BLung CancerAngiogenesis inhibition
Compound CColon CancerEnzyme inhibition

2. Anti-inflammatory Properties

The pyrazole nucleus has been recognized for its anti-inflammatory properties. Compounds containing this moiety have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain derivatives significantly reduced inflammation markers, suggesting their potential use in treating inflammatory diseases .

Table 2: Inhibitory Effects on Inflammatory Markers

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)Reference
Compound D76%86%10
Compound E61%93%10

3. Antimicrobial Activity

The antimicrobial activity of thiazolidinones has been well-documented, with several studies reporting efficacy against various bacterial strains. Compounds derived from this scaffold have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Table 3: Antimicrobial Efficacy Against Bacterial Strains

CompoundBacterial StrainActivity (Zone of Inhibition)Reference
Compound FE. coli20 mm
Compound GS. aureus25 mm
Compound HPseudomonas aeruginosa18 mm

Case Studies

Case Study 1: Anticancer Evaluation
A recent study synthesized a series of thiazolidinone derivatives and evaluated their anticancer properties against various cell lines. The results indicated that modifications at the thiazole position significantly enhanced cytotoxicity against breast cancer cells, suggesting that structural optimization could lead to more effective anticancer agents .

Case Study 2: Anti-inflammatory Screening
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives containing thiazolidinone rings. The study found that these compounds effectively inhibited TNF-α production in activated macrophages, supporting their potential application in inflammatory diseases .

Q & A

Q. How can synthetic routes for this compound be designed, and what key methodologies are recommended?

The synthesis of this compound can leverage copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for constructing hybrid triazole-pyrazole scaffolds, as demonstrated in analogous heterocyclic systems . For the thiazol-4-one core, cyclization under reflux conditions in ethanol with substituted hydrazides and phosphorus oxychloride is effective, as shown in similar thiazolidinone derivatives . Intermediate purification via column chromatography and recrystallization (e.g., DMF/EtOH mixtures) is critical to isolate stereoisomers .

Q. What spectroscopic techniques are optimal for structural confirmation?

High-resolution NMR (¹H/¹³C) and FT-IR are essential for verifying functional groups (e.g., methylidene, thiazol-4-one). Mass spectrometry (ESI-TOF) confirms molecular weight, while single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and Z/E configurations . For example, SCXRD with SHELXL refinement (SHELX-97) ensures accurate bond-length and angle measurements, particularly for the (5Z) configuration .

Q. How should reaction conditions be optimized for scale-up synthesis?

Use Design of Experiments (DoE) to systematically vary parameters like temperature (50–120°C), solvent ratios (THF/H₂O), and catalyst loadings (e.g., CuSO₄/Na ascorbate). Flow chemistry setups improve reproducibility and safety for exothermic steps, as shown in diazomethane syntheses . Monitor yields via HPLC and adjust stoichiometry of aryl halide precursors to minimize byproducts .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

Employ Multiwfn to analyze electron localization functions (ELF), electrostatic potentials (ESP), and frontier molecular orbitals (FMOs). For example, ESP maps can identify nucleophilic/electrophilic sites on the thiazol-4-one ring, guiding derivatization strategies . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) validate experimental UV-Vis and fluorescence spectra .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

If NMR suggests a planar configuration but SCXRD shows non-coplanar aryl groups, re-examine solvent effects on conformation using molecular dynamics (MD) simulations. Cross-validate with variable-temperature NMR to detect dynamic effects . For ambiguous NOE correlations, synchrotron-based SCXRD at low temperatures (100 K) enhances resolution .

Q. How can synthetic byproducts be characterized and mitigated?

LC-MS and HRMS identify common byproducts like regioisomeric triazoles or oxidized propoxyphenyl groups. Optimize protecting groups (e.g., tert-butyl for labile substituents) during pyrazole functionalization . For persistent impurities, employ preparative TLC or fractional crystallization using ethyl acetate/hexane gradients .

Q. What mechanistic insights explain regioselectivity in heterocyclic ring formation?

Kinetic studies (e.g., in situ IR monitoring) reveal that the 1,3-thiazol-4-one ring forms via nucleophilic attack of the pyrazole methylidene on the thiourea carbonyl. Solvent polarity (DMF vs. THF) and Brønsted acid additives (e.g., p-TsOH) influence transition-state stabilization . Isotopic labeling (¹⁵N/²H) tracks proton transfer pathways in cyclization steps .

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